molecular formula C14H19BrClNO B1383201 7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride CAS No. 2034155-35-4

7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride

Cat. No.: B1383201
CAS No.: 2034155-35-4
M. Wt: 332.66 g/mol
InChI Key: ZJOPHCWRYHSNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzoxazepine Development

The development of benzoxazepine chemistry emerged from the broader exploration of seven-membered heterocyclic systems that began gaining prominence in the mid-twentieth century. Benzoxazepines represent the benzocondensed derivatives of the three isomeric oxazepine parent compounds, forming a diverse family of heterocyclic structures with significant synthetic and biological importance. The theoretical framework for benzoxazepine chemistry was established through systematic studies that identified ten possible benzoxazepine isomers derived from three oxazepine parent structures: 1,2-oxazepine, 1,3-oxazepine, and 1,4-oxazepine. Historical research revealed that while 1,2-benzoxazepine derivatives remained largely unexplored, the 1,3-benzoxazepine and 1,4-benzoxazepine systems became well-established as important synthetic targets.

The evolution of benzoxazepine synthetic methodology has been marked by significant advances in one-pot synthetic strategies and modular approaches to compound diversity. Recent developments in benzoxazepine synthesis have emphasized atom-economic and efficient methodologies that allow access to diversely functionalized scaffolds through cascade reactions. These synthetic advances have utilized scandium triflate in acetonitrile to promote the construction of benzoxazepine scaffolds through combinations of condensation, Mannich, oxidation, and aza-Michael addition reactions. The development of such methodologies has enabled the preparation of benzoxazepine libraries with more than ten points of diversity, demonstrating the synthetic versatility of these heterocyclic systems.

The pharmaceutical industry's interest in benzoxazepine compounds has grown substantially due to their recognition as privileged scaffolds in drug discovery. The benzoxazepine core has been identified as virtually unexplored from a drug discovery perspective, making compounds like this compound particularly valuable for medicinal chemistry applications. Process development studies have demonstrated the scalability of benzoxazepine synthesis, with successful preparation of multi-kilogram quantities of benzoxazepine-containing compounds for pharmaceutical development. These achievements underscore the practical importance of benzoxazepine chemistry in contemporary drug development programs.

Significance in Heterocyclic Chemistry

Benzoxazepines occupy a crucial position in heterocyclic chemistry due to their unique seven-membered ring structure incorporating both nitrogen and oxygen heteroatoms. The significance of benzoxazepine scaffolds extends beyond their structural novelty to encompass their role as versatile building blocks in organic synthesis and their potential as pharmacologically active compounds. The 1,4-benzoxazepine system, to which this compound belongs, represents one of the three known benzocondensed derivatives of 1,4-oxazepine, alongside 4,1-benzoxazepine and 1,5-benzoxazepine systems.

The structural features of benzoxazepines contribute to their unique reactivity patterns and conformational properties. The seven-membered ring system provides sufficient flexibility to accommodate various substituent patterns while maintaining structural integrity through the benzene ring fusion. This combination of flexibility and constraint makes benzoxazepines particularly attractive as scaffolds for medicinal chemistry, where precise three-dimensional molecular recognition is essential for biological activity. The presence of both nitrogen and oxygen heteroatoms within the ring system creates multiple sites for hydrogen bonding and electronic interactions with biological targets.

Contemporary research has highlighted the broad biological activities associated with benzoxazepine derivatives, which depend significantly on the type of ring-fusion and peripheral substitution patterns. The development of efficient synthetic methodologies for benzoxazepine construction has enabled systematic structure-activity relationship studies, revealing how structural modifications affect biological properties. These investigations have demonstrated that benzoxazepine scaffolds can serve as effective platforms for developing compounds with anticancer, antibacterial, and antifungal activities. The modular nature of benzoxazepine synthesis allows for the systematic exploration of chemical space around these privileged structures.

Classification within Benzoxazepine Family

This compound belongs to the 1,4-benzoxazepine subfamily, which represents one of the major classification groups within benzoxazepine chemistry. The 1,4-benzoxazepine system is characterized by the positioning of the nitrogen atom at position 4 and the oxygen atom at position 1 of the seven-membered ring, with the benzene ring fused to provide additional structural rigidity. This particular arrangement creates a unique electronic environment that influences both the chemical reactivity and biological properties of compounds within this subfamily.

Within the broader classification of benzoxazepines, the 1,4-benzoxazepine system stands alongside 1,3-benzoxazepines and 1,5-benzoxazepines as the most extensively studied subfamilies. The 1,5-benzoxazepine derivatives have gained particular attention due to their interesting pharmacological properties and their potential as building blocks for drug development. However, the 1,4-benzoxazepine system offers distinct advantages in terms of synthetic accessibility and the ability to introduce diverse substitution patterns at multiple positions around the ring system.

The substitution pattern of this compound reflects advanced synthetic strategies for introducing functional diversity into the benzoxazepine framework. The bromine substituent at position 7 provides a handle for further synthetic elaboration through cross-coupling reactions, while the cyclobutylmethyl group attached to the nitrogen atom introduces steric bulk and conformational constraints. The partially saturated nature of the 2,3,4,5-tetrahydro system distinguishes this compound from fully aromatic benzoxazepine derivatives and contributes to its unique three-dimensional structure.

Classification Parameter This compound
Primary Family Benzoxazepines
Subfamily 1,4-Benzoxazepines
Ring Saturation Partially saturated (2,3,4,5-tetrahydro)
Halogen Substitution 7-Bromo
Nitrogen Substitution 4-Cyclobutylmethyl
Salt Form Hydrochloride

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The base name "benzoxazepine" indicates the presence of a seven-membered ring containing one nitrogen and one oxygen atom fused to a benzene ring. The numerical prefix "1,4" specifies the relative positions of the nitrogen and oxygen atoms within the seven-membered ring, establishing the fundamental structural framework of the compound.

The positional descriptors in the compound name provide precise information about the substitution pattern and the degree of saturation within the ring system. The designation "2,3,4,5-tetrahydro" indicates that four of the seven-membered ring positions are saturated, creating a partially reduced benzoxazepine system. This partial saturation significantly influences the compound's conformational flexibility and three-dimensional structure compared to fully aromatic benzoxazepine derivatives. The "3,5-dihydro-2H" notation provides additional specificity regarding the hydrogen distribution within the saturated portions of the ring.

The substituent nomenclature reflects the specific functional groups attached to the benzoxazepine core structure. The "7-bromo" designation indicates the presence of a bromine atom attached to the benzene ring portion of the molecule at position 7. The "4-(cyclobutylmethyl)" specification describes the substitution at the nitrogen atom, where a cyclobutylmethyl group provides a unique steric environment. The inclusion of "hydrochloride" in the name indicates that the compound exists as a salt formed between the basic nitrogen atom and hydrochloric acid, which is a common formulation strategy in pharmaceutical chemistry.

Structural Component Chemical Significance IUPAC Descriptor
Base Structure Seven-membered N,O-containing ring fused to benzene 1,4-benzoxazepine
Saturation Level Four saturated positions in seven-membered ring 2,3,4,5-tetrahydro
Halogen Substitution Bromine at position 7 of benzene ring 7-bromo
Nitrogen Substitution Cyclobutylmethyl group at position 4 4-(cyclobutylmethyl)
Salt Formation Protonated nitrogen with chloride counterion hydrochloride
Molecular Formula Complete elemental composition C14H19BrClNO
CAS Registry Number Unique chemical identifier 2034155-35-4

The structural identification of this compound is further supported by its unique Chemical Abstracts Service registry number 2034155-35-4, which provides an unambiguous identifier within chemical databases. The molecular formula C14H19BrClNO encapsulates the complete elemental composition, including the hydrochloride salt formation. Advanced spectroscopic characterization methods have been employed to confirm the structural assignments and to establish the compound's identity through comprehensive analytical data. The International Chemical Identifier string provides a standardized representation of the compound's connectivity, enabling precise structural communication across different chemical information systems.

Properties

IUPAC Name

7-bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO.ClH/c15-13-4-5-14-12(8-13)10-16(6-7-17-14)9-11-2-1-3-11;/h4-5,8,11H,1-3,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOPHCWRYHSNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCOC3=C(C2)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogs:

2-Aryl-3,5-dihydro-2H-1,4-benzoxazepines (e.g., compounds from Cassayre et al., 2015):

  • Substituent at position 2 : Aryl groups (e.g., phenyl, pyridyl) instead of cyclobutylmethyl.
  • Biological activity : Insecticidal properties via acetylcholinesterase inhibition .
  • Impact of substitution : Aryl groups enhance π-π stacking with target enzymes, whereas cyclobutylmethyl may favor hydrophobic interactions.

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5): Structural difference: Lacks the benzoxazepine core but shares bromine as a reactive substituent. Toxicity profile: Limited toxicological data; requires precautions for eye, skin, and ingestion exposure .

Physicochemical Properties

Property 7-Bromo-4-(cyclobutylmethyl)-1,4-benzoxazepine HCl 2-Aryl-1,4-benzoxazepines 4-(Bromomethyl)benzaldehyde
Molecular Weight ~350 g/mol (estimated) 280–320 g/mol 199.05 g/mol
LogP ~2.5 (predicted) 2.0–3.0 1.8
Solubility (H₂O) High (due to HCl salt) Moderate (free base) Low
Reactivity Bromine enhances electrophilicity Aryl groups stabilize resonance Bromine as leaving group

Metabolic and Toxicological Considerations

  • Metabolic stability : Cyclobutylmethyl substituents may reduce cytochrome P450-mediated metabolism compared to aryl groups, extending half-life .
  • Toxicity : Brominated compounds (e.g., 4-(bromomethyl)benzaldehyde) often require stringent safety protocols due to undefined toxicological profiles .

Preparation Methods

Starting Material Selection and Initial Heterocycle Formation

The synthesis often begins with o-aminophenol derivatives or related heterocyclic precursors. These are subjected to cyclization reactions to form the benzoxazepine core.

  • Method Reference: Patent US3558603A describes a process for benzodiazepine derivatives, which shares similar heterocyclic frameworks, indicating the use of cyclization of suitable amino phenol derivatives with aldehydes or ketones.

Bromination at the 7-Position

Detailed Reaction Data Table

Step Reaction Description Reagents & Conditions Purpose References
1 Heterocyclic core synthesis Aminophenol derivative + aldehyde/ketone Form benzoxazepine core Patent US3558603A
2 Bromination at 7-position Br₂, acetic acid, 0°C to RT Selective bromination Patent US3558603A, PubChem data
3 Cyclobutylmethyl group attachment Cyclobutylmethyl halide + base (K₂CO₃/NaH), reflux Alkylation at position 4 Typical alkylation protocols
4 Salt formation HCl, ethanol/methanol Convert to hydrochloride salt Standard salt formation procedures

Research Findings and Notes

  • Selectivity and Yield: Bromination is highly selective at the 7-position due to electronic and steric factors, with yields typically exceeding 70% under optimized conditions.
  • Reaction Optimization: Reflux temperatures and solvent choice significantly influence the efficiency of the alkylation step. Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitution.
  • Purification: Crystallization from ethanol or acetonitrile is common to purify intermediates and final compounds, ensuring high purity suitable for pharmacological testing.

Additional Considerations

  • Safety and Handling: Brominating agents and halogenated solvents require appropriate safety measures due to their corrosive and toxic nature.
  • Environmental Impact: Use of environmentally benign solvents and reagents is recommended where feasible, aligning with green chemistry principles.
  • Scale-Up Potential: The described methods are adaptable for larger-scale synthesis with appropriate process modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride?

  • Methodology : Start with a benzoxazepine backbone modified via bromination at position 7 and cyclobutylmethyl substitution at position 3. Use THF as a solvent for nucleophilic substitution reactions, followed by hydrochloride salt formation in ethanol. Purify via recrystallization (yields ~70–75% for similar compounds) and confirm structure via 1H^1H NMR (e.g., δ 1.2 ppm for CH3_3CH2_2 groups) and IR (C=N stretch at ~1600 cm1^{-1}) .

Q. How to characterize the purity of this compound?

  • Methodology : Combine HPLC (C18 column, gradient elution with acetonitrile/water) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values). Cross-validate with mass spectrometry (e.g., molecular ion peak at m/z 352 for analogous structures) and 1H^1H NMR integration ratios .

Q. What safety precautions are critical during handling?

  • Methodology : Use PPE (gloves, goggles) due to brominated compound hazards. Avoid inhalation; work in a fume hood. For skin contact, wash immediately with soap/water (15+ minutes) and consult a physician. Ethanol recrystallization residues require proper halogenated waste disposal .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR peaks)?

  • Methodology : Investigate potential diastereomers or residual solvents via 2D NMR (COSY, HSQC). Compare with computational models (DFT-based chemical shift predictions). For example, alkene protons in similar compounds appear at δ 6.9 ppm but may split due to restricted rotation .

Q. What strategies optimize cyclobutylmethyl group incorporation during synthesis?

  • Methodology : Test alkylation conditions (e.g., NaH/DMF vs. K2_2CO3_3/THF) to minimize steric hindrance. Monitor reaction progress via TLC (silica, ethyl acetate/hexane). For low yields (<50%), consider Grignard reagents or phase-transfer catalysis .

Q. How to assess the compound’s stability under varying pH/temperature?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS. For acid-labile benzoxazepines, buffer solutions (pH 1–9) can identify hydrolysis pathways. Report half-life (t1/2_{1/2}) and Arrhenius plots for shelf-life prediction .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against CNS targets (e.g., serotonin receptors). Use QSAR models (Mordred descriptors) to correlate cyclobutylmethyl hydrophobicity with binding affinity. Validate with in vitro assays (IC50_{50} determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-(cyclobutylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.